molecular formula C11H10N2O B2429658 4-Methylquinoline-6-carboxamide CAS No. 297139-17-4

4-Methylquinoline-6-carboxamide

Cat. No.: B2429658
CAS No.: 297139-17-4
M. Wt: 186.214
InChI Key: KSIINEBZMPQAOW-UHFFFAOYSA-N
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Description

4-Methylquinoline-6-carboxamide is a quinoline derivative with the molecular formula C11H10N2O. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a quinoline ring system substituted with a methyl group at the 4-position and a carboxamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and certain cancers.

    Industry: Utilized in the production of dyes, catalysts, and materials

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the methyl and carboxamide substitutions.

    4-Methylquinoline: Similar structure but lacks the carboxamide group.

    6-Carboxamidequinoline: Similar structure but lacks the methyl group.

Uniqueness: 4-Methylquinoline-6-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

4-methylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-4-5-13-10-3-2-8(11(12)14)6-9(7)10/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIINEBZMPQAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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